molecular formula C8H7BrClNO B12977158 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one

1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one

Cat. No.: B12977158
M. Wt: 248.50 g/mol
InChI Key: ZJORTTFHBFMQAO-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrClNO. This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, making it a versatile intermediate in organic synthesis. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-aminoacetophenone. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted phenyl derivatives .

Scientific Research Applications

1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The pathways involved may include the inhibition of key metabolic enzymes or signaling proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1-(2-chlorophenyl)ethan-1-one
  • 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one
  • 2-Bromo-1-phenylethanone

Comparison: 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

1-(2-amino-4-bromo-6-chlorophenyl)ethanone

InChI

InChI=1S/C8H7BrClNO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3

InChI Key

ZJORTTFHBFMQAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Br)N

Origin of Product

United States

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